Cas no 23599-69-1 ((+)-Norisoboldine)
(+)-Norisoboldine structure
Product Name:(+)-Norisoboldine
CAS No:23599-69-1
MF:C18H19NO4
MW:313.347765207291
MDL:MFCD09953815
CID:95326
PubChem ID:14539911
Update Time:2025-04-18
(+)-Norisoboldine Chemical and Physical Properties
Names and Identifiers
-
- (+)-Laurelliptine
- 4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-, (6aS)-
- norisoboldine
- Laurelliptin
- norisobolidine<misnomer>
- Laurelliptine
- (+)-N-Norisoboldine
- (S)-(+)-Laurelliptine
- (6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-4H-dibenzo[de,g]quinoline-1,9-diol
- Norisoboldine acetate
- C18H19NO4.CH3COOH
- BCP18952
- X1194
- N2400
- CHEMBL375902
- CS-6003
- MFCD09953815
- CCG-267616
- 6aalpha-Noraporphine-1,9-diol, 2,10-dimethoxy-
- 23599-69-1
- (+)-Norisoboldine
- (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol
- 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-, (S)-
- AKOS030530135
- Q-100304
- DTXSID801316226
- AC-34581
- Norisoboldine, (+)-
- 4H-Dibenzo[de,g]quinoline-1,9-diol, 5,6,6a,7-tetrahydro-2,10-dimethoxy-, (6aS)-
- BS-42172
- HY-N0586
- s9092
- 63J46T4EQ3
- DA-66186
- (9S)-4,15-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-5,16-diol
-
- MDL: MFCD09953815
- Inchi: 1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1
- InChI Key: HORZNQYQXBFWNZ-LBPRGKRZSA-N
- SMILES: OC1C(=CC2CCN[C@H]3CC4C=C(C(=CC=4C=1C3=2)OC)O)OC
Computed Properties
- Exact Mass: 313.13100
- Monoisotopic Mass: 313.13140809 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 313.3
- XLogP3: 2.3
- Topological Polar Surface Area: 71
Experimental Properties
- Color/Form: Powder
- Density: 1.313
- Melting Point: 89-191 ºC
- Boiling Point: 553.0±50.0 °C at 760 mmHg
- Flash Point: 288.3±30.1 °C
- Refractive Index: 1.642
- PSA: 70.95000
- LogP: 2.85370
(+)-Norisoboldine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: 24/25
- Storage Condition:Please store the product under the recommended condition sin the description
(+)-Norisoboldine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(+)-Norisoboldine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S9092-1mg |
Norisoboldine |
23599-69-1 | 99.63% | 1mg |
¥737.1 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0803-10mg |
(+)-Norisoboldine |
23599-69-1 | HPLC≥98% | 10mg |
¥1080元 | 2023-09-15 | |
| ChemFaces | CFN99528-20mg |
Norisoboldine |
23599-69-1 | >=98% | 20mg |
$138 | 2021-07-22 | |
| TRC | N692025-1mg |
(+)-Norisoboldine |
23599-69-1 | 1mg |
$ 104.00 | 2023-04-16 | ||
| TRC | N692025-2.5mg |
(+)-Norisoboldine |
23599-69-1 | 2.5mg |
$ 201.00 | 2023-04-16 | ||
| TRC | N692025-5mg |
(+)-Norisoboldine |
23599-69-1 | 5mg |
$ 333.00 | 2023-04-16 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1007-100mg |
Norisoboldine |
23599-69-1 | 98% | 100mg |
$220 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1007-20mg |
Norisoboldine |
23599-69-1 | 98% | 20mg |
$65 | 2023-09-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N80590-10mg |
Norisoboldine |
23599-69-1 | 10mg |
¥848.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N80590-20mg |
Norisoboldine |
23599-69-1 | 20mg |
¥1398.0 | 2021-09-08 |
(+)-Norisoboldine Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:23599-69-1)Norisoboldine
Order Number:LE1020
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:23599-69-1)(+)-Norisoboldine
Order Number:A1231037
Stock Status:in Stock
Quantity:10mg/0.25g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:10
Price ($):160/1043/2607
Email:sales@amadischem.com
(+)-Norisoboldine Related Literature
-
Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
-
Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
-
Ananda da Silva Antonio,Ana Tayná Chaves Aguiar,Gustavo Ramalho Cardoso dos Santos,Henrique Marcelo Gualberto Pereira,Valdir Florêncio da Veiga-Junior,Larissa Silveira Moreira Wiedemann RSC Adv. 2020 10 3459
-
4. Phenol oxidation. Part I. The synthesis of isoboldine and glaucineA. H. Jackson,J. A. Martin J. Chem. Soc. C 1966 2061
-
Kenneth W. Bentley Nat. Prod. Rep. 1999 16 367
23599-69-1 ((+)-Norisoboldine) Related Products
- 41372-20-7((R)-(-)-Apomorphine Hydrochloride Hemihydrate)
- 475-83-2(Nuciferine)
- 131-10-2((-)-Berbine)
- 18426-20-5(4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 475-67-2(Isocorydine)
- 58-46-8(Tetrabenazine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 14028-97-8((6Ar)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol)